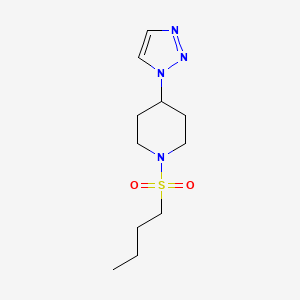![molecular formula C11H8F3N7O B2442762 N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide CAS No. 1903602-08-3](/img/structure/B2442762.png)
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide” is a compound that belongs to the class of triazolopyridinone derivatives . These derivatives are of high value in both medicinal and material chemistry .
Synthesis Analysis
The synthesis of triazolopyridinone derivatives, such as the compound , can be achieved through an electrochemical rearrangement . This method uses diverse alkyl carboxylic acids as starting materials and allows for the efficient preparation of more than 60 functionalized triazolopyridinones under mild conditions . The control experiments support a mechanism involving an oxidative cyclization and 1,2-carbon migration .
Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyridine ring . This ring is a key component of the compound and plays a crucial role in its biological activity .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to involve its [1,2,4]triazolo[4,3-a]pyridine ring . The reactions may involve oxidative cyclization and 1,2-carbon migration .
科学的研究の応用
Synthesis and Biological Activity This compound and its derivatives have been explored for their potential in synthesizing novel molecules with significant biological activities. For example, enaminones derived from similar structures have been utilized to create substituted pyrazoles demonstrating both antitumor and antimicrobial activities. Such compounds exhibit inhibition effects on human breast and liver carcinoma cell lines, comparable to those of standard treatments like 5-fluorouracil (S. Riyadh, 2011). Furthermore, derivatives with the [1,2,4]triazolo[1,5-a]pyridine scaffold have been synthesized to explore their utility in medicinal chemistry, including compounds showing herbicidal activity at low application rates, suggesting a broad spectrum of potential applications in agricultural sciences (M. Moran, 2003).
Antimicrobial Applications The synthesis of heterocyclic compounds utilizing this core structure has also been shown to produce derivatives with noteworthy antimicrobial properties. A novel series of such derivatives demonstrated significant antibacterial activity against a range of bacteria, indicating the potential for developing new antibiotics or disinfectants based on these molecular frameworks (G. K. Patel & H. S. Patel, 2015).
Chemical Synthesis Innovations In the realm of chemical synthesis, compounds containing the [1,2,4]triazolo[4,3-a]pyridin-3-yl structure have been utilized as intermediates in the creation of diverse and complex molecules. New methods for synthesizing [1,2,4]Triazolo[1,5-a]pyridines from 2-aminopyridines have been developed, demonstrating the versatility and reactivity of this core structure in facilitating the synthesis of potentially biologically active compounds (Elliott W. D. Huntsman & J. Balsells, 2005).
Antitumor Activity Additionally, novel microtubule-active compounds featuring triazolo[1,5-a]pyrimidines have shown in vivo antitumor activity. Such compounds, structurally distinct from other classes of microtubule-active agents, exhibit unique mechanisms of action, offering new avenues for cancer treatment research (C. Beyer et al., 2008).
作用機序
Target of Action
The primary targets of the compound N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer treatment .
Mode of Action
This compound interacts with its targets, the c-Met and VEGFR-2 kinases, by binding to them . This binding inhibits the activity of these kinases, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by this compound affects several biochemical pathways. These include pathways involved in cell proliferation and survival . The downstream effects of this inhibition include a reduction in tumor growth and progression .
Pharmacokinetics
Similar compounds have been shown to have satisfactory activity compared with lead compounds
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis in cancer cells . Specifically, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .
将来の方向性
Triazolopyridinone derivatives, such as the compound , remain an underexplored area of chemical space . Future research could focus on the synthesis of sterically hindered tertiary substituted triazolopyridinone derivatives, which are currently underexplored . Additionally, further studies could explore the various biological activities of these compounds and their potential applications in medicinal and material chemistry .
特性
IUPAC Name |
N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N7O/c12-11(13,14)6-2-1-3-21-7(18-20-9(6)21)4-15-10(22)8-16-5-17-19-8/h1-3,5H,4H2,(H,15,22)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMLCOZZLHJWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

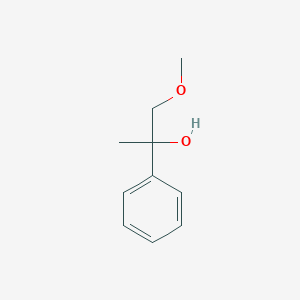
![4-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)aniline;dihydrochloride](/img/structure/B2442682.png)

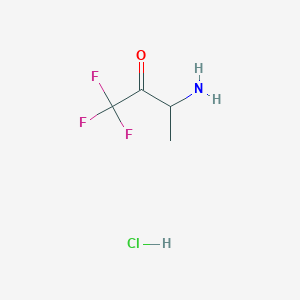
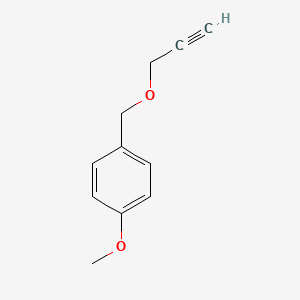
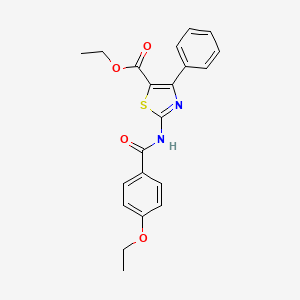

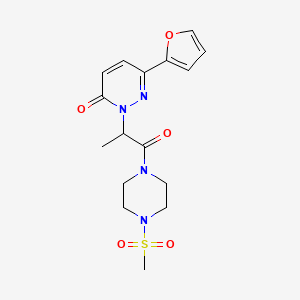
![3-benzyl-9-(2-methoxy-5-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2442697.png)
![N-(3-methoxybenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2442698.png)
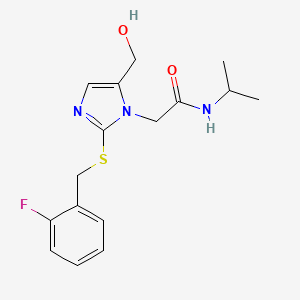
![7-(4-bromophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2442700.png)

